molecular formula C8H10N2O4S B12597965 Phenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-32-0

Phenyl N'-[(methanesulfonyl)oxy]carbamimidate

Cat. No.: B12597965
CAS No.: 651306-32-0
M. Wt: 230.24 g/mol
InChI Key: RIKPURNWBUTUAS-UHFFFAOYSA-N
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Description

Phenyl N’-[(methanesulfonyl)oxy]carbamimidate is an organic compound with the molecular formula C8H10N2O3S It is a derivative of carbamimidate, featuring a phenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of phenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

C6H5NCO+CH3SO2ClC6H5N(CH3SO2)CO+HCl\text{C}_6\text{H}_5\text{NCO} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3\text{SO}_2)\text{CO} + \text{HCl} C6​H5​NCO+CH3​SO2​Cl→C6​H5​N(CH3​SO2​)CO+HCl

Industrial Production Methods

Industrial production of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce methyl-substituted compounds.

Scientific Research Applications

Phenyl N’-[(methanesulfonyl)oxy]carbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of various derivatives. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.

    Methanesulfonyl chloride: A related compound used in similar synthetic applications.

Uniqueness

Phenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to its combination of a phenyl group and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research.

Properties

CAS No.

651306-32-0

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

[[amino(phenoxy)methylidene]amino] methanesulfonate

InChI

InChI=1S/C8H10N2O4S/c1-15(11,12)14-10-8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10)

InChI Key

RIKPURNWBUTUAS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ON=C(N)OC1=CC=CC=C1

Origin of Product

United States

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